Cas no 139697-88-4 (2-(Fur-2-yl)phenylmethanol)
2-(Fur-2-yl)phenylmethanol Chemical and Physical Properties
Names and Identifiers
-
- (2-(Furan-2-yl)phenyl)methanol
- [2-(2-Furyl)phenyl]methanol
- [2-(furan-2-yl)phenyl]methanol
- Benzenemethanol,2-(2-furanyl)-
- (2-(2-furyl)phenyl)methan-1-ol
- [2-(Fur-2-yl)phenyl]methanol
- 2-(Fur-2-yl)benzyl alcohol
- CTK8G9139
- MolPort-000-143-379
- SBB088905
- SureCN477452
- SCHEMBL477452
- CHEBI:194795
- [2-(uran-2-yl)phenyl]methanol
- CS-0316488
- MFCD06203101
- 139697-88-4
- DTXSID20445999
- PS-6194
- FT-0694510
- AKOS006343479
- DB-063315
- 2-(Fur-2-yl)phenylmethanol
-
- MDL: MFCD06203101
- Inchi: 1S/C11H10O2/c12-8-9-4-1-2-5-10(9)11-6-3-7-13-11/h1-7,12H,8H2
- InChI Key: NBLMKRIYULDNBF-UHFFFAOYSA-N
- SMILES: O1C=CC=C1C1C=CC=CC=1CO
Computed Properties
- Exact Mass: 174.06800
- Monoisotopic Mass: 174.068079557g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 158
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 33.4Ų
Experimental Properties
- Melting Point: 72 °C
- PSA: 33.37000
- LogP: 2.43890
2-(Fur-2-yl)phenylmethanol Customs Data
- HS CODE:2932190090
- Customs Data:
China Customs Code:
2932190090Overview:
2932190090 Other structurally non fused furan ring compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932190090 other compounds containing an unfused furan ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
2-(Fur-2-yl)phenylmethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B414613-50mg |
[2-(Fur-2-yl)phenyl]methanol |
139697-88-4 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B414613-100mg |
[2-(Fur-2-yl)phenyl]methanol |
139697-88-4 | 100mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B414613-500mg |
[2-(Fur-2-yl)phenyl]methanol |
139697-88-4 | 500mg |
$ 250.00 | 2022-06-07 | ||
| abcr | AB224930-1 g |
[2-(2-Furyl)phenyl]methanol, 95%; . |
139697-88-4 | 95% | 1 g |
€215.50 | 2023-07-20 | |
| abcr | AB224930-5 g |
[2-(2-Furyl)phenyl]methanol, 95%; . |
139697-88-4 | 95% | 5 g |
€561.70 | 2023-07-20 | |
| Apollo Scientific | OR9307-250mg |
2-(Fur-2-yl)benzyl alcohol |
139697-88-4 | 97% | 250mg |
£34.00 | 2025-02-21 | |
| Apollo Scientific | OR9307-1g |
2-(Fur-2-yl)benzyl alcohol |
139697-88-4 | 97% | 1g |
£102.00 | 2025-02-21 | |
| Apollo Scientific | OR9307-5g |
2-(Fur-2-yl)benzyl alcohol |
139697-88-4 | 97% | 5g |
£301.00 | 2025-02-21 | |
| abcr | AB224930-1g |
[2-(2-Furyl)phenyl]methanol, 95%; . |
139697-88-4 | 95% | 1g |
€215.50 | 2025-04-21 | |
| abcr | AB224930-5g |
[2-(2-Furyl)phenyl]methanol, 95%; . |
139697-88-4 | 95% | 5g |
€561.70 | 2025-04-21 |
2-(Fur-2-yl)phenylmethanol Suppliers
2-(Fur-2-yl)phenylmethanol Related Literature
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on 2-(Fur-2-yl)phenylmethanol
Introduction to 2-(Fur-2-yl)phenylmethanol (CAS No. 139697-88-4)
2-(Fur-2-yl)phenylmethanol, identified by the chemical compound code CAS No. 139697-88-4, is a significant organic molecule with a unique structural framework that has garnered attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, featuring a phenyl ring substituted with a furan moiety at the 2-position, presents a versatile scaffold for further functionalization and exploration in medicinal chemistry. The presence of both aromatic and heterocyclic components in its structure suggests potential interactions with biological targets, making it a valuable candidate for drug discovery initiatives.
The molecular structure of 2-(Fur-2-yl)phenylmethanol consists of a benzene ring linked to a furan ring via a methylene group. This configuration introduces both electron-donating and electron-withdrawing effects, which can modulate the reactivity and binding affinity of the molecule. The furan ring, in particular, is known for its ability to participate in various chemical reactions, including nucleophilic additions and cyclizations, while the phenyl group provides stability and contributes to hydrophobic interactions with biological targets.
In recent years, there has been growing interest in the development of novel compounds that incorporate both phenyl and furan moieties due to their demonstrated efficacy in modulating biological pathways. For instance, derivatives of this class have shown promise in inhibiting enzymes involved in inflammatory responses and cancer progression. The structural features of 2-(Fur-2-yl)phenylmethanol make it an attractive intermediate for synthesizing more complex molecules with tailored pharmacological properties.
One of the most compelling aspects of 2-(Fur-2-yl)phenylmethanol is its potential as a building block for the development of new therapeutic agents. Researchers have leveraged its scaffold to create molecules that exhibit inhibitory activity against targets such as kinases and proteases. These enzymes play crucial roles in various disease mechanisms, including cancer, inflammation, and neurodegenerative disorders. By modifying the substituents on the phenyl and furan rings, chemists can fine-tune the pharmacokinetic and pharmacodynamic profiles of these derivatives to optimize their therapeutic potential.
The synthesis of 2-(Fur-2-yl)phenylmethanol typically involves multi-step organic transformations that highlight the versatility of modern synthetic methodologies. One common approach involves the condensation of 2-furaldehyde with benzaldehyde derivatives followed by reduction to yield the desired alcohol. This reaction sequence underscores the importance of cross-coupling reactions and reduction techniques in constructing complex organic molecules.
Recent advancements in computational chemistry have further enhanced the design and optimization of molecules like 2-(Fur-2-yl)phenylmethanol. Molecular modeling studies have revealed insights into how structural modifications can influence binding affinity and selectivity. These insights are critical for guiding experimental efforts and accelerating the discovery process. By integrating experimental data with computational predictions, researchers can more efficiently navigate the complexities of drug design.
The pharmacological evaluation of 2-(Fur-2-yl)phenylmethanol has revealed several promising characteristics. In vitro studies have demonstrated its ability to interact with specific biological targets, leading to inhibitory effects on relevant pathways. For example, certain derivatives have shown anti-inflammatory properties by modulating cytokine production and immune cell function. Additionally, preclinical studies suggest that this compound may exhibit neuroprotective effects, making it a potential candidate for treating neurological disorders.
The chemical diversity inherent in 2-(Fur-2-yl)phenylmethanol also opens up avenues for exploring novel synthetic strategies. Researchers are increasingly employing transition-metal-catalyzed reactions to construct complex molecular architectures efficiently. These methods often provide higher yields and selectivity compared to traditional synthetic approaches, enabling the rapid generation of libraries of compounds for screening purposes.
The future prospects for 2-(Fur-2-yl)phenylmethanol are promising, with ongoing research aimed at expanding its applications in drug discovery and material science. As our understanding of biological pathways continues to evolve, so too will our ability to design molecules that precisely target disease mechanisms. The structural features of this compound make it a cornerstone for developing innovative therapeutic strategies across multiple disciplines.
In conclusion, 139697-88-4 represents a fascinating molecule with significant potential in pharmaceutical chemistry. Its unique structural composition and functional versatility position it as a valuable asset in the quest for novel therapeutics. As research progresses, we can anticipate further discoveries that will solidify its role as a key intermediate in drug development pipelines.
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